molecular formula C19H24N4O5 B2677855 Ethyl 4-(1-(4-acetamidophenyl)-2,5-dioxopyrrolidin-3-yl)piperazine-1-carboxylate CAS No. 847239-30-9

Ethyl 4-(1-(4-acetamidophenyl)-2,5-dioxopyrrolidin-3-yl)piperazine-1-carboxylate

Cat. No.: B2677855
CAS No.: 847239-30-9
M. Wt: 388.424
InChI Key: GDBYCMNQXUISSU-UHFFFAOYSA-N
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Description

Ethyl 4-(1-(4-acetamidophenyl)-2,5-dioxopyrrolidin-3-yl)piperazine-1-carboxylate is a complex organic compound with potential applications in medicinal chemistry and pharmaceutical research. This compound features a unique structure that includes a piperazine ring, a pyrrolidinone moiety, and an acetamidophenyl group, making it a candidate for various biochemical studies.

Properties

IUPAC Name

ethyl 4-[1-(4-acetamidophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O5/c1-3-28-19(27)22-10-8-21(9-11-22)16-12-17(25)23(18(16)26)15-6-4-14(5-7-15)20-13(2)24/h4-7,16H,3,8-12H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBYCMNQXUISSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(1-(4-acetamidophenyl)-2,5-dioxopyrrolidin-3-yl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common approach includes:

    Formation of the pyrrolidinone core: This can be achieved through the cyclization of appropriate amino acids or their derivatives under acidic or basic conditions.

    Introduction of the acetamidophenyl group: This step often involves the acylation of aniline derivatives using acetic anhydride or acetyl chloride.

    Formation of the piperazine ring: This can be synthesized through the reaction of ethylenediamine with dihaloalkanes under reflux conditions.

    Final coupling: The final step involves coupling the synthesized intermediates using suitable coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the target compound.

Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetamidophenyl group, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Biological Activities

Ethyl 4-(1-(4-acetamidophenyl)-2,5-dioxopyrrolidin-3-yl)piperazine-1-carboxylate has been studied for various biological activities:

  • Anticancer Activity: Preliminary studies suggest that this compound may inhibit cancer cell proliferation by modulating key signaling pathways involved in tumor growth.
  • Enzyme Inhibition: The compound is hypothesized to interact with specific enzymes or receptors, potentially leading to therapeutic effects in metabolic disorders or cancer treatment.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-cancerInhibits proliferation of cancer cells
Enzyme InhibitionPotential inhibition of specific metabolic enzymes
NeuroprotectivePossible modulation of neurotransmitter systems

Therapeutic Implications

The compound's unique structural features make it a candidate for various therapeutic applications:

  • Cancer Treatment: Its ability to inhibit cancer cell growth positions it as a potential lead compound for developing new anticancer therapies.
  • Neurological Disorders: Given its structural similarity to known neuroprotective agents, it may offer benefits in treating conditions like Alzheimer's or Parkinson's disease.

Case Studies and Research Findings

Several studies have explored the applications of similar compounds, providing insights into the potential of this compound:

  • Study on Anticancer Properties: Research demonstrated that derivatives with similar structures exhibited significant anti-proliferative activity against various cancer cell lines, indicating that the compound may share these properties .
  • Neuroimaging Applications: Compounds with piperazine and dioxopyrrolidine moieties have been evaluated as PET ligands for visualizing brain targets, suggesting potential applications in neurological imaging .

Mechanism of Action

The mechanism of action of Ethyl 4-(1-(4-acetamidophenyl)-2,5-dioxopyrrolidin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

  • Ethyl 4-(1-(4-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)piperazine-1-carboxylate
  • Ethyl 4-(1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl)piperazine-1-carboxylate
  • Ethyl 4-(1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl)piperazine-1-carboxylate

Comparison: Ethyl 4-(1-(4-acetamidophenyl)-2,5-dioxopyrrolidin-3-yl)piperazine-1-carboxylate is unique due to the presence of the acetamidophenyl group, which imparts distinct pharmacological properties. Compared to its analogs, this compound may exhibit different binding affinities, metabolic stability, and biological activity, making it a valuable candidate for specific therapeutic applications.

Biological Activity

Ethyl 4-(1-(4-acetamidophenyl)-2,5-dioxopyrrolidin-3-yl)piperazine-1-carboxylate is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available literature and research findings.

  • Molecular Formula : C24H27N3O4
  • Molecular Weight : 393.48 g/mol
  • CAS Number : 1038924-97-8
  • Structure : The compound features a piperazine ring, a dioxopyrrolidine moiety, and an acetamidophenyl substituent, which contribute to its biological activity.

This compound primarily interacts with the central nervous system (CNS). Its mechanism involves:

  • Serotonin Receptor Modulation : The piperazine structure is known for its affinity towards serotonin receptors, particularly the 5-HT receptor family. This interaction can lead to anxiolytic and antidepressant effects .
  • Dopamine Receptor Interaction : Similar to other piperazine derivatives, this compound may also exhibit dopaminergic activity, which is crucial for mood regulation and cognitive functions .
  • Inhibition of Enzymatic Pathways : Preliminary studies suggest that the compound may inhibit specific enzymes involved in neurotransmitter metabolism, enhancing serotonin and dopamine levels in the brain .

Pharmacological Effects

  • Antidepressant Activity : Research indicates that compounds with similar structures exhibit significant antidepressant effects in animal models. This compound is hypothesized to have comparable effects due to its serotonin modulation capabilities .
  • Anxiolytic Effects : The compound has shown promise in reducing anxiety-like behaviors in preclinical studies, potentially through its action on serotonin receptors .
  • Neuroprotective Properties : Some studies suggest that derivatives of piperazine may offer neuroprotection against oxidative stress and neuroinflammation, making them candidates for treating neurodegenerative diseases .

Case Studies

A few notable studies have investigated the biological activity of similar compounds:

  • Study on Piperazine Derivatives : A study highlighted the potential of substituted aryl piperazines in treating CNS disorders due to their strong affinity for serotonin and dopamine receptors. The derivatives demonstrated significant differences in behavioral assays compared to control groups, indicating their therapeutic potential .
  • Neuroprotective Study : Another research focused on the neuroprotective effects of piperazine derivatives against neurotoxicity induced by various agents. The findings suggested that these compounds could mitigate neuronal damage through antioxidant mechanisms .

Data Table of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantSignificant reduction in depressive behaviors
AnxiolyticDecreased anxiety-like behaviors
NeuroprotectiveProtection against oxidative stress

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